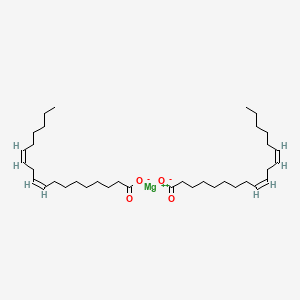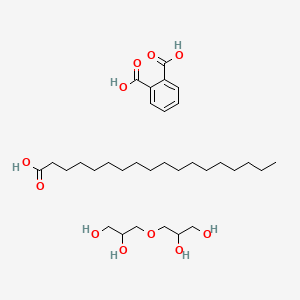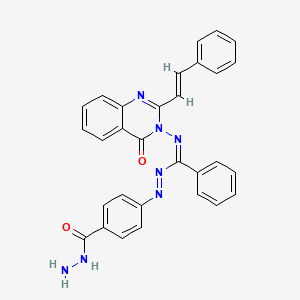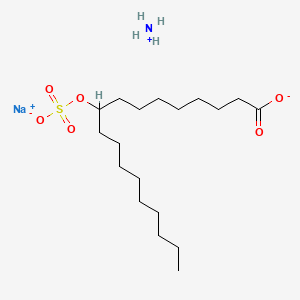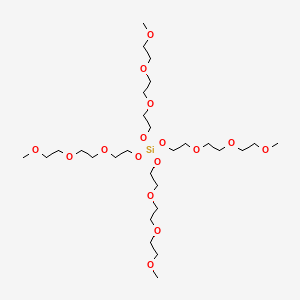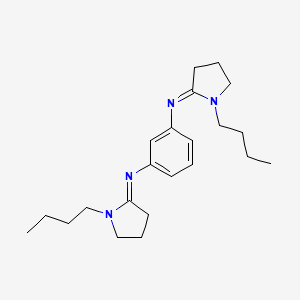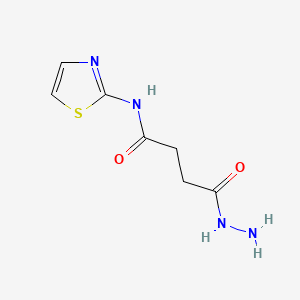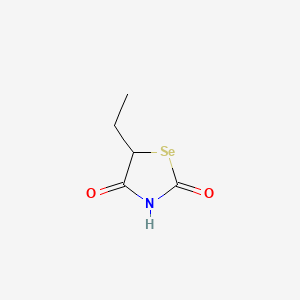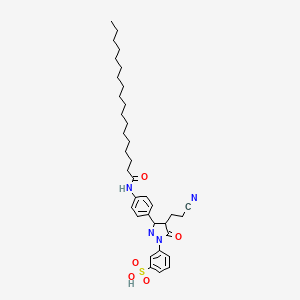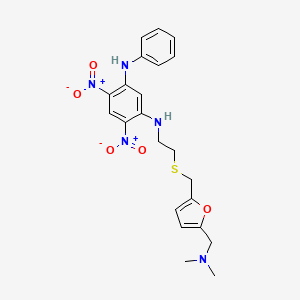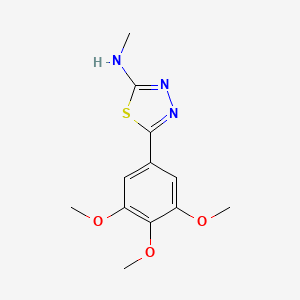
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a methyl group and a trimethoxyphenyl group, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The resulting intermediate is then treated with hydrazonoyl chloride derivatives to form the desired thiadiazole compound .
Análisis De Reacciones Químicas
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to disrupt DNA replication processes, which inhibits the growth and proliferation of bacterial and cancer cells . It can also interact with enzymes and proteins involved in various biological processes, leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: This compound has similar antimicrobial properties but lacks the trimethoxyphenyl group, which may affect its biological activity.
5-Methyl-1,3,4-thiadiazole-2-amine: This compound has a methyl group at the 5-position, which can influence its chemical reactivity and biological properties.
1,3,4-Thiadiazole-2-thiol: This compound contains a thiol group, which can participate in different chemical reactions compared to the amine group in 1,3,4-thiadiazol-2-amine.
The unique combination of the thiadiazole ring, methyl group, and trimethoxyphenyl group in 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
83796-27-4 |
|---|---|
Fórmula molecular |
C12H15N3O3S |
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O3S/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15) |
Clave InChI |
RMDHKNIQLRQSFX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


